Cas no 956796-80-8 (5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione)
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 5-(2-BROMOPHENYL)-5-METHYLIMIDAZOLIDINE-2,4-DIONE
- 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione
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5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B805153-5mg |
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B805153-10mg |
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 10mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B805153-50mg |
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 50mg |
$ 95.00 | 2022-06-06 | ||
| Chemenu | CM427025-250mg |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 95%+ | 250mg |
$140 | 2024-07-18 | |
| Chemenu | CM427025-500mg |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 95%+ | 500mg |
$232 | 2024-07-18 | |
| Chemenu | CM427025-1g |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 95%+ | 1g |
$340 | 2024-07-18 | |
| Enamine | EN300-17456-0.05g |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 95% | 0.05g |
$42.0 | 2023-09-20 | |
| Enamine | EN300-17456-0.1g |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 95% | 0.1g |
$66.0 | 2023-09-20 | |
| Enamine | EN300-17456-0.25g |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 95% | 0.25g |
$92.0 | 2023-09-20 | |
| Enamine | EN300-17456-0.5g |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione |
956796-80-8 | 95% | 0.5g |
$175.0 | 2023-09-20 |
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione Suppliers
5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione
Introduction to 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione (CAS No. 956796-80-8) and Its Applications in Modern Chemical Biology
The compound 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione (CAS No. 956796-80-8) represents a significant advancement in the field of chemical biology, particularly in the design and synthesis of novel heterocyclic compounds. This compound, characterized by its bromophenyl and methylimidazolidine-2,4-dione moieties, has garnered considerable attention due to its versatile structural framework and potential applications in pharmaceutical research and drug development.
Structurally, 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione is a derivative of imidazolidine, a class of heterocycles known for their broad spectrum of biological activities. The presence of a bromophenyl substituent at the 5-position introduces a reactive site that can be exploited for further functionalization, while the methylimidazolidine-2,4-dione core provides a stable scaffold for molecular interactions. This unique combination makes the compound an attractive candidate for exploring new chemical entities (NCEs) with therapeutic potential.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The bromophenyl moiety in 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione has been particularly studied for its ability to interact with protein binding sites through halogen bonding and π-stacking interactions. These interactions are crucial for designing high-affinity ligands that can modulate enzyme activity or receptor binding. For instance, studies have shown that compounds containing bromophenyl groups exhibit promising activity against kinases and other enzymes involved in cancer progression.
The methylimidazolidine-2,4-dione core of this compound is another key feature that contributes to its biological relevance. This structural motif has been extensively explored in medicinal chemistry due to its ability to form hydrogen bonds and participate in metal coordination. Recent advancements in computational chemistry have enabled the rational design of such heterocycles by predicting their binding affinities and conformations in target proteins. For example, virtual screening approaches have identified derivatives of 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione as potential inhibitors of protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules.
One of the most compelling aspects of 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione is its synthetic versatility. The presence of both the bromophenyl and methylimidazolidine-2,4-dione functional groups allows for diverse chemical modifications, enabling the rapid assembly of libraries of analogs for high-throughput screening (HTS). This approach has been successfully applied in academic and industrial settings to identify lead compounds with improved pharmacokinetic properties. Moreover, the compound’s stability under various reaction conditions makes it an excellent starting material for multi-step synthetic routes.
Recent studies have also highlighted the role of 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione in addressing emerging challenges in drug discovery. For instance, the increasing prevalence of resistant pathogens has necessitated the development of novel antibiotics with unique mechanisms of action. The structural features of this compound have been leveraged to design derivatives with enhanced antibacterial activity by targeting essential bacterial pathways. Additionally, its potential as a prodrug or scaffold for covalent inhibitors has been explored in preclinical studies aimed at improving therapeutic efficacy.
The pharmaceutical industry has taken note of these developments and is actively incorporating compounds like 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione into their research pipelines. Several companies have filed patents related to derivatives of this compound, indicating its commercial viability and potential market impact. Furthermore, academic collaborations have led to innovative synthetic methodologies that could further streamline the production process and reduce costs associated with scaling up.
In conclusion,5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione (CAS No. 956796-80-8) stands out as a multifaceted compound with significant implications for chemical biology and drug development. Its unique structural features—particularly the combination of a bromophenyl group and a methylimidazolidine-2,4-dione core—make it an invaluable tool for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,its importance is expected to grow, driving further innovation in medicinal chemistry and biotechnology.
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